molecular formula C10H10O2 B14795940 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde

6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde

Cat. No.: B14795940
M. Wt: 162.18 g/mol
InChI Key: HWGJRRRCSGZGGM-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a methyl group at the 6th position and an aldehyde group at the 5th position of the dihydrobenzofuran ring. It has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxyacetophenone, the compound can be synthesized via a series of steps including methylation, cyclization, and oxidation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines. Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the dihydrobenzofuran ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C10H10O2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h4-6H,2-3H2,1H3

InChI Key

HWGJRRRCSGZGGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCO2)C=C1C=O

Origin of Product

United States

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